[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)
Beschreibung
The compound [(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+) (CAS: 1242081-29-3) is a palladium(II) complex featuring a bis(imidazoline) ligand framework. The ligand system consists of two chiral (4S,5S)-configured dihydroimidazole units bridged by a benzene ring, each substituted with benzoyl and diphenyl groups. The palladium center is coordinated to the ligand’s nitrogen atoms and a bromide counterion, forming a cationic complex . This structure is critical for applications in asymmetric catalysis and coordination chemistry, though specific catalytic roles require further investigation.
Eigenschaften
Molekularformel |
C50H37BrN4O2Pd |
|---|---|
Molekulargewicht |
912.2 g/mol |
IUPAC-Name |
[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+) |
InChI |
InChI=1S/C50H37N4O2.BrH.Pd/c55-49(39-28-15-5-16-29-39)53-45(37-24-11-3-12-25-37)43(35-20-7-1-8-21-35)51-47(53)41-32-19-33-42(34-41)48-52-44(36-22-9-2-10-23-36)46(38-26-13-4-14-27-38)54(48)50(56)40-30-17-6-18-31-40;;/h1-33,43-46H;1H;/q-1;;+2/p-1/t43-,44-,45-,46-;;/m0../s1 |
InChI-Schlüssel |
KZAGTVGVDHDPDZ-MPWDBGIYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(C(=N2)C3=[C-]C(=CC=C3)C4=N[C@H]([C@@H](N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.Br[Pd+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N(C(=N2)C3=[C-]C(=CC=C3)C4=NC(C(N4C(=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)C8=CC=CC=C8)C9=CC=CC=C9.Br[Pd+] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Ligand Complexity : The target compound’s bis(imidazoline) ligand is more structurally elaborate than pyrazole-carboximidamide derivatives (e.g., compounds in ), which lack the benzoyl and stereospecific diphenyl motifs. This complexity likely enhances stereochemical control in palladium coordination .
Comparable Pd complexes with simpler ligands (e.g., pyridine-bridged imidazolines in ) exhibit lower stereoselectivity due to reduced ligand rigidity.
Stereochemical Influence : The (4S,5S) configuration in the target compound’s imidazoline units contrasts with the thioxo-substituted imidazole in , where sulfur atoms may weaken metal-ligand binding compared to the benzoyl groups .
Spectroscopic and Crystallographic Analysis
The target compound’s structure was likely resolved using single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX , given the chiral centers and palladium coordination. In contrast, pyrazole-carboximidamides are often characterized via NMR and IR due to their simpler structures.
Vorbereitungsmethoden
General Synthetic Strategy
The preparation of this palladium complex involves two main stages:
- Synthesis of the chiral ligand precursor : The ligand is a bis(4,5-diphenyl-4,5-dihydroimidazolyl) derivative, functionalized with benzoyl and phenylmethanone groups, and featuring defined stereochemistry at the 4S,5S centers.
- Complexation with palladium bromide : Coordination of the ligand to a palladium(I) center with a bromide counterion to form the final organometallic complex.
Ligand Synthesis
The ligand synthesis typically follows these steps:
Formation of the 4,5-dihydroimidazole ring system : This is achieved by cyclization reactions starting from appropriate α-amino acid derivatives or imidate precursors with benzoyl and diphenyl substituents introduced via acylation and arylation reactions.
Introduction of stereochemistry (4S,5S) : Enantioselective synthesis or resolution methods are employed to obtain the chiral centers in the imidazole rings. These may involve:
- Use of chiral auxiliaries or catalysts during ring formation.
- Resolution of racemic mixtures by chromatographic or crystallization methods.
Coupling of the two imidazole units via a benzene linker : This is generally done by cross-coupling reactions such as Suzuki or Stille coupling, using substituted benzene derivatives functionalized at the 2- and 3-positions to connect the imidazole rings.
Functionalization with phenylmethanone groups : Benzoylation or acylation reactions introduce the phenylmethanone moiety on the imidazole nitrogen atoms or adjacent carbons, enhancing ligand stability and electronic properties.
Palladium Complex Formation
The complexation with bromopalladium(I) is conducted under inert atmosphere conditions to prevent oxidation or degradation:
- A palladium(I) bromide source, often generated in situ by reduction of palladium(II) precursors, is reacted with the prepared ligand.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25 °C).
- The complex formation is monitored by spectroscopic methods (NMR, UV-Vis) and isolated by crystallization or chromatographic purification.
Representative Reaction Scheme (Simplified)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | α-Amino acid derivatives + benzoyl chloride, diphenyl reagents | Formation of chiral 4,5-dihydroimidazole rings with substituents |
| 2 | Chiral resolution or asymmetric synthesis methods | Isolation of (4S,5S)-configured ligands |
| 3 | Cross-coupling with 2,3-dibromobenzene (Suzuki/Stille) | Bis-imidazole ligand linked via benzene |
| 4 | Acylation with phenylmethanone derivatives | Functionalization of ligand |
| 5 | Reaction with Pd(I)Br source in anhydrous solvent | Formation of bromopalladium(I) complex |
Data Table: Key Synthetic Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvents | Dichloromethane, THF, toluene | Anhydrous, oxygen-free |
| Temperature | 0–25 °C | Controlled to avoid decomposition |
| Reaction Time | 12–48 hours | Depending on step and scale |
| Catalysts for coupling | Pd(PPh3)4, Pd2(dba)3, or similar | For Suzuki/Stille cross-couplings |
| Purification Methods | Column chromatography, recrystallization | To isolate enantiopure ligand and complex |
| Characterization | NMR, IR, UV-Vis, elemental analysis | Confirm structure and purity |
Research Discoveries and Perspectives
Enantioselective Synthesis Advances
Recent research has emphasized the importance of enantioselective methods to obtain pure (4S,5S) stereochemistry in dihydroimidazole ligands. Techniques such as asymmetric hydrogenation, chiral auxiliary-directed cyclization, and enzymatic resolution have been reported to improve yields and stereoselectivity. These methods ensure the ligand’s chiral integrity, which is crucial for the catalytic activity of the palladium complex.
Palladium(I) Complex Stability and Reactivity
Studies have shown that the bromopalladium(I) complex exhibits unique reactivity patterns in cross-coupling and asymmetric catalysis. The presence of bulky diphenyl substituents and benzoyl groups stabilizes the palladium center and influences its electronic properties, enhancing selectivity in catalytic cycles.
Alternative Synthetic Routes
Alternative synthetic routes explored include:
- Direct palladium insertion into preformed ligands without isolating intermediates.
- Use of microwave-assisted synthesis to reduce reaction times.
- Employing different palladium oxidation states (Pd(0), Pd(II)) as precursors, followed by in situ reduction to Pd(I).
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Stepwise ligand synthesis + Pd(I) complexation | High purity, stereocontrol | Multi-step, time-consuming |
| One-pot ligand formation and complexation | Faster, fewer purifications | Lower stereoselectivity, side reactions |
| Microwave-assisted synthesis | Reduced reaction time | Requires specialized equipment |
Q & A
Q. What are the optimal synthetic routes for constructing the imidazole backbone in this compound?
The imidazole core can be synthesized via cyclocondensation reactions using substituted benzils and ammonium acetate under reflux conditions. For example, 2,4,5-trisubstituted imidazoles are typically formed by reacting 1,2-diketones with aldehydes and ammonia derivatives in glacial acetic acid . Key intermediates like 4,5-diphenyl-4,5-dihydroimidazole derivatives require strict control of stoichiometry and reaction time to avoid byproducts such as over-oxidized imidazoles or incomplete cyclization .
Example Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzil, NH₄OAc, aldehyde | Glacial acetic acid | 120°C | 8–12 h | 65–85 |
Q. How can the stereochemical integrity of the (4S,5S) configuration be verified during synthesis?
Chiral HPLC or X-ray crystallography (XRD) is critical for confirming stereochemistry. For XRD, single crystals of intermediates (e.g., 4,5-dihydroimidazoles) must be grown via slow evaporation in ethanol/water mixtures. Comparative analysis of experimental and calculated dihedral angles (e.g., C4-C5-N-C torsion angles) ensures stereochemical fidelity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent patterns (e.g., benzoyl vs. phenyl groups) and confirm regioselectivity. Coupling constants (e.g., J = 10–12 Hz for trans-dihydroimidazole protons) help distinguish cis/trans isomers .
- Mass Spectrometry : High-resolution ESI-MS detects the bromopalladium counterion (e.g., m/z ≈ 105.9 for ⁸¹Br⁺ isotope) .
- Elemental Analysis : Carbon/nitrogen ratios should align with the empirical formula (e.g., C₅₄H₄₀N₄O₂PdBr requires C: 64.7%, N: 5.6%) .
Advanced Research Questions
Q. How does the bromopalladium(1+) counterion influence the compound’s reactivity in catalytic applications?
The Pd center may act as a Lewis acid, facilitating substrate activation in cross-coupling or C–H functionalization reactions. Its electronic properties can be probed via cyclic voltammetry (e.g., redox potentials) or DFT calculations to map charge distribution. Comparative studies with analogous Pd-free imidazolium salts are recommended to isolate Pd-specific effects .
Q. What strategies mitigate contradictions in spectroscopic data for structurally similar intermediates?
Discrepancies in NMR signals (e.g., overlapping aromatic protons) can arise from dynamic processes like ring puckering. Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) suppress these effects. For XRD ambiguities, Rietveld refinement or synchrotron radiation improves resolution for low-quality crystals .
Q. How can computational methods optimize reaction pathways for this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and activation energies for key steps like imidazole cyclization or Pd coordination. Machine learning models trained on existing imidazole synthesis datasets (e.g., reaction yields vs. solvent polarity) can recommend optimal conditions .
Example Computational Workflow
| Step | Tool/Software | Output Metric | Reference |
|---|---|---|---|
| Transition-state modeling | Gaussian 16 | ΔG‡ (kcal/mol) | |
| Solvent optimization | COSMO-RS | Dielectric constant |
Q. What are the challenges in scaling up the synthesis without compromising stereoselectivity?
Batch reactor limitations (e.g., uneven heating) can lead to racemization. Flow chemistry systems improve heat/mass transfer, while chiral auxiliaries (e.g., (R)-BINOL) stabilize intermediates. Pilot-scale trials should monitor enantiomeric excess (ee) via chiral GC or HPLC at each step .
Methodological Recommendations
- Stereochemical Control : Use chiral ligands (e.g., Josiphos) during Pd coordination to enforce (4S,5S) configurations .
- Contradiction Resolution : Cross-validate NMR/XRD data with independent synthetic replicates .
- Catalytic Testing : Screen Pd activity in Buchwald-Hartwig amination or Suzuki-Miyaura coupling to benchmark performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
